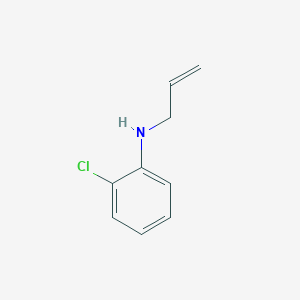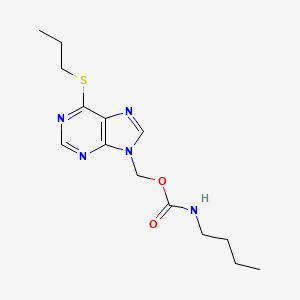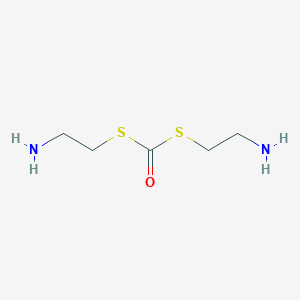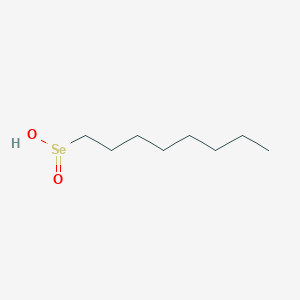phosphanium chloride CAS No. 18880-06-3](/img/structure/B14716299.png)
[(4-tert-Butylphenyl)methyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-Butylphenyl)methylphosphanium chloride is an organophosphorus compound that has gained attention in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of [(4-tert-Butylphenyl)methyl] chloride as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at an elevated temperature until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of (4-tert-Butylphenyl)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
(4-tert-Butylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学的研究の応用
(4-tert-Butylphenyl)methylphosphanium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Material Science: It is used in the preparation of phosphine ligands for catalysis and in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of (4-tert-Butylphenyl)methylphosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, making it versatile in forming different chemical bonds. Its molecular targets include carbonyl compounds in the Wittig reaction, where it forms a ylide intermediate that reacts with aldehydes or ketones to form alkenes .
類似化合物との比較
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Phenylmethyl)triphenylphosphonium chloride
- (2,4,6-Trimethylphenyl)methyltriphenylphosphonium chloride
Uniqueness
(4-tert-Butylphenyl)methylphosphanium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .
特性
CAS番号 |
18880-06-3 |
|---|---|
分子式 |
C29H30ClP |
分子量 |
445.0 g/mol |
IUPAC名 |
(4-tert-butylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C29H30P.ClH/c1-29(2,3)25-21-19-24(20-22-25)23-30(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28;/h4-22H,23H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
AZWHQQNGJCOFRH-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


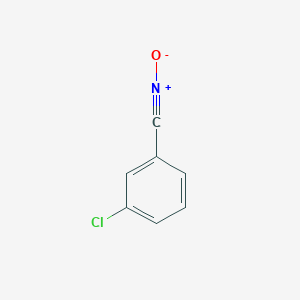
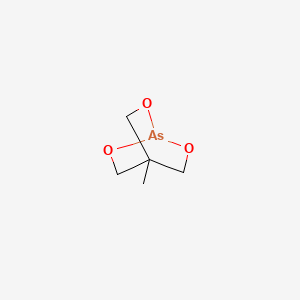

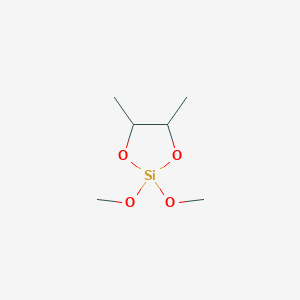


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

